molecular formula C11H16FN B3074628 Benzenamine, 4-fluoro-2-methyl-N-(2-methylpropyl)- CAS No. 1021080-07-8

Benzenamine, 4-fluoro-2-methyl-N-(2-methylpropyl)-

Cat. No.: B3074628
CAS No.: 1021080-07-8
M. Wt: 181.25 g/mol
InChI Key: KZZGYBLYSARHDD-UHFFFAOYSA-N
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Description

Benzenamine, 4-fluoro-2-methyl-N-(2-methylpropyl)- is an organic compound with the molecular formula C10H14FN It is a derivative of benzenamine, where the benzene ring is substituted with a fluorine atom at the 4-position and a methyl group at the 2-position Additionally, the nitrogen atom is bonded to a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-fluoro-2-methyl-N-(2-methylpropyl)- can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 4-fluoro-2-methylbenzenamine with 2-methylpropyl halide under basic conditions. The reaction typically requires a polar aprotic solvent such as dimethyl sulfoxide (DMSO) and a strong base like potassium carbonate (K2CO3).

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The final product is purified using techniques such as distillation or recrystallization.

Types of Reactions:

    Oxidation: Benzenamine, 4-fluoro-2-methyl-N-(2-methylpropyl)- can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines with different substitution patterns.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH).

    Substitution: Halogenation using halogens (Cl, Br) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl).

Major Products:

    Oxidation: Formation of 4-fluoro-2-methylbenzenenitroso or 4-fluoro-2-methylbenzenenitro compounds.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

Benzenamine, 4-fluoro-2-methyl-N-(2-methylpropyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-fluoro-2-methyl-N-(2-methylpropyl)- involves its interaction with specific molecular targets. The fluorine atom and the methyl groups influence the compound’s electronic properties, affecting its reactivity and binding affinity. The nitrogen atom’s lone pair can participate in hydrogen bonding or coordinate with metal ions, impacting the compound’s biological activity.

Comparison with Similar Compounds

    Benzenamine, 4-fluoro-2-methyl-: Lacks the 2-methylpropyl group, resulting in different reactivity and applications.

    Benzenamine, 4-fluoro-2-ethyl-: Substituted with an ethyl group instead of a methyl group, leading to variations in physical and chemical properties.

    Benzenamine, 4-chloro-2-methyl-N-(2-methylpropyl)-:

Uniqueness: Benzenamine, 4-fluoro-2-methyl-N-(2-methylpropyl)- is unique due to the presence of both fluorine and 2-methylpropyl groups, which confer distinct electronic and steric effects. These features make it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-fluoro-2-methyl-N-(2-methylpropyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-8(2)7-13-11-5-4-10(12)6-9(11)3/h4-6,8,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZGYBLYSARHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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